molecular formula C16H16N4O5S B12709941 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid CAS No. 37560-05-7

4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid

Cat. No.: B12709941
CAS No.: 37560-05-7
M. Wt: 376.4 g/mol
InChI Key: BUGYDSJZQNENIV-FPLPWBNLSA-N
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Description

4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with dimethyl groups, an amino group, and a sulphonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl groups. Subsequent steps involve the sulphonation of the phenyl ring and the attachment of the amino group. The final step includes the formation of the oxoisocrotonic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the sulphonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol
  • N-(4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

CAS No.

37560-05-7

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

(Z)-4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H16N4O5S/c1-10-9-11(2)18-16(17-10)20-26(24,25)13-5-3-12(4-6-13)19-14(21)7-8-15(22)23/h3-9H,1-2H3,(H,19,21)(H,22,23)(H,17,18,20)/b8-7-

InChI Key

BUGYDSJZQNENIV-FPLPWBNLSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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